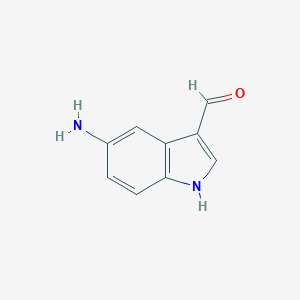

5-Amino-1H-indole-3-carbaldehyde

Overview

Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Scientific Research Applications

Chemical Structure and Properties

5-Amino-1H-indole-3-carbaldehyde has been studied for its unique chemical properties, particularly its ability to form hydrogen bonds and link into ribbons, as seen in molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone (Ali, Halim, & Ng, 2005).

Synthesis of Heterocyclic Compounds

The compound is significant in synthesizing new heterocyclic compounds. For example, reactions with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols produce triazolo(thiadiazepino)indoles, which are structurally unique and have potential biological applications (Vikrishchuk et al., 2019).

Cascade Reactions and Synthesis

The compound is utilized in cascade reactions for synthesizing 2-amino-5H-pyrimido[5,4-b]indoles, demonstrating its versatility in complex chemical reactions (Biswas & Batra, 2012).

Novel Heterocyclic Systems

Its reactivity with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in producing new heterocyclic systems, such as 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-one, highlights its potential in medicinal chemistry (Vikrishchuk et al., 2020).

Applications in Organic Chemistry

5-Amino-1H-indole-3-carbaldehyde is recognized for its broad applications in organic chemistry, particularly as a synthon, and has shown activity as a lipoxygenase inhibitor and in other biomedical applications (Madan, 2020).

Green Chemistry and Multicomponent Reactions

It is also significant in green chemistry, being used in efficient, environmentally friendly syntheses of indole-based imidazoles, demonstrating the compound's versatility and importance in sustainable chemical processes (Naureen et al., 2017).

Antiproliferative Activities

In biomedical research, derivatives of 1H-indole-3-carbaldehyde have shown significant antiproliferative activity towards cancer cell lines, indicating its potential in cancer research and therapy (Fawzy et al., 2018).

Safety And Hazards

According to the safety data sheet, it is advised to avoid contact with skin and eyes, and not to breathe dust . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air and get medical attention . In case of ingestion, clean mouth with water and get medical attention .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name |

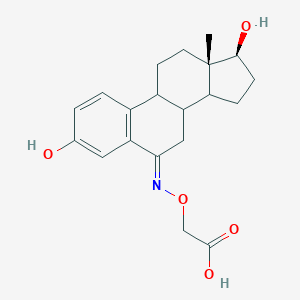

5-amino-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOFSXXAVASGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)